molecular formula C27H33N3O5 B11400579 3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(isopentyloxy)-3-methoxyphenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(isopentyloxy)-3-methoxyphenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11400579
M. Wt: 479.6 g/mol
InChI Key: KWYWJDLKQKCSAO-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and butoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: shares structural similarities with other pyrrolo[3,4-c]pyrazole derivatives.

    Other similar compounds: 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE.

Uniqueness

The unique combination of functional groups in 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE contributes to its distinct chemical properties and potential applications. Its specific interactions with molecular targets may differ from those of similar compounds, leading to unique biological or industrial effects.

Properties

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H33N3O5/c1-16(2)10-13-35-21-9-7-18(15-22(21)34-4)26-23-24(19-14-17(3)6-8-20(19)32)28-29-25(23)27(33)30(26)11-5-12-31/h6-9,14-16,26,31-32H,5,10-13H2,1-4H3,(H,28,29)

InChI Key

KWYWJDLKQKCSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=C(C=C4)OCCC(C)C)OC

Origin of Product

United States

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